Cas no 2156-71-0 (N-chloropiperidine)

N-Chloropiperidine is a chlorinated derivative of piperidine, characterized by the presence of a chlorine atom attached to the nitrogen within the heterocyclic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive N-chloro moiety enables selective chlorination and oxidation reactions, making it valuable for constructing complex molecular frameworks. N-Chloropiperidine exhibits stability under controlled conditions, facilitating handling in laboratory and industrial settings. Its utility in generating N-centered radicals further enhances its role in radical-mediated transformations. Proper storage and handling are essential due to its potential reactivity with reducing agents and sensitive functional groups.
N-chloropiperidine structure
N-chloropiperidine structure
Product name:N-chloropiperidine
CAS No:2156-71-0
MF:C5H10NCl
MW:119.5926
CID:842181
PubChem ID:16540

N-chloropiperidine Chemical and Physical Properties

Names and Identifiers

    • N-chloropiperidine
    • 1-chloropiperidine
    • 1-chloro-piperidine
    • 1-Chlor-piperidin
    • NCP
    • PIPERIDINE,1-CHLORO

Computed Properties

  • Exact Mass: 119.05000
  • Monoisotopic Mass: 119.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 50
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.0349 (rough estimate)
  • Boiling Point: 186.97°C (rough estimate)
  • Refractive Index: 1.5304 (estimate)
  • PSA: 3.24000
  • LogP: 1.56400

N-chloropiperidine Security Information

N-chloropiperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-chloropiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C351165-100mg
N-Chloropiperidine
2156-71-0
100mg
$ 196.00 2023-04-18
TRC
C351165-1000mg
N-Chloropiperidine
2156-71-0
1g
$ 1447.00 2023-04-18
TRC
C351165-500mg
N-Chloropiperidine
2156-71-0
500mg
$ 800.00 2023-09-08
TRC
C351165-1g
N-Chloropiperidine
2156-71-0
1g
$ 1200.00 2022-04-01
TRC
C351165-250mg
N-Chloropiperidine
2156-71-0
250mg
$ 460.00 2023-04-18

N-chloropiperidine Related Literature

Additional information on N-chloropiperidine

Introduction to N-chloropiperidine (CAS No. 2156-71-0)

N-chloropiperidine, with the chemical formula C₆H₉ClN, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound is identified by its unique CAS number, CAS No. 2156-71-0, which distinguishes it in scientific literature and industrial applications. The molecular structure of N-chloropiperidine consists of a piperidine ring substituted with a chlorine atom at the nitrogen position, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The utility of N-chloropiperidine spans across multiple domains, particularly in the development of novel therapeutic agents. Its reactivity as a chlorinating agent allows for the introduction of chlorine atoms into complex molecular frameworks, which is a crucial step in medicinal chemistry. For instance, it serves as a precursor in the synthesis of antiviral and antibacterial compounds, where the incorporation of chlorine atoms enhances the bioactivity and metabolic stability of the final drug products.

Recent advancements in synthetic methodologies have highlighted the importance of N-chloropiperidine in streamlined synthetic routes. Researchers have leveraged its properties to develop more efficient and cost-effective methods for producing high-value pharmaceutical intermediates. One notable example is its application in the synthesis of protease inhibitors, which are pivotal in treating chronic diseases such as HIV and hepatitis C. The ability to introduce chlorine atoms at specific positions using N-chloropiperidine has led to the discovery of several lead compounds with promising pharmacological profiles.

The role of N-chloropiperidine in drug discovery has been further underscored by its incorporation into modern computational chemistry models. These models predict the reactivity and interactions of N-chloropiperidine with biological targets, aiding chemists in designing molecules with optimized pharmacokinetic properties. By integrating experimental data with computational insights, researchers can accelerate the identification of novel drug candidates, reducing the time and resources required for traditional screening processes.

In addition to its pharmaceutical applications, N-chloropiperidine has found utility in agrochemical research. Its structural features make it a valuable building block for developing pesticides and herbicides that exhibit improved efficacy and environmental safety. The chlorine atom's ability to participate in various chemical transformations allows for the creation of compounds that target specific biological pathways in pests while minimizing harm to non-target organisms.

The industrial production of N-chloropiperidine adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation and crystallization to isolate the compound from reaction mixtures. These processes are critical in maintaining the high standards required for pharmaceutical applications, where impurities can significantly impact the safety and efficacy of final drug products.

Environmental considerations also play a vital role in the handling and disposal of N-chloropiperidine. Regulatory agencies have established guidelines to minimize waste generation and prevent environmental contamination during its production and use. Efforts to develop greener synthetic routes for N-chloropiperidine have gained traction, with researchers exploring catalytic methods that reduce solvent consumption and energy requirements.

The future prospects of N-chloropiperidine are promising, with ongoing research uncovering new applications and refining existing synthetic strategies. Collaborative efforts between academia and industry are driving innovation in this field, leading to more efficient processes and novel derivatives with enhanced properties. As our understanding of molecular interactions continues to evolve, compounds like N-chloropiperidine will remain indispensable tools in advancing chemical biology and drug development.

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